

4-ethoxy-3-methyl-N-phenylbenzamide SMILES string

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Compound of Interest

Compound Name: 4-ethoxy-3-methyl-N-phenylbenzamide

Cat. No.: B4608082

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An In-depth Technical Guide to **4-ethoxy-3-methyl-N-phenylbenzamide**

Introduction

4-ethoxy-3-methyl-N-phenylbenzamide is a substituted aromatic amide, a class of compounds with significant importance in medicinal chemistry and material science.[1] The benzamide scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antiemetic, antipsychotic, and anticancer properties.[1] This technical guide provides a comprehensive overview of **4-ethoxy-3-methyl-N-phenylbenzamide**, from its fundamental chemical structure to detailed protocols for its synthesis, purification, and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

The structure of **4-ethoxy-3-methyl-N-phenylbenzamide** incorporates a 4-ethoxy-3-methylbenzoyl group linked to an aniline ring via an amide bond.

SMILES String:CCOC1=C(C)C=C(C=C1)C(=O)NC2=CC=CC=C2

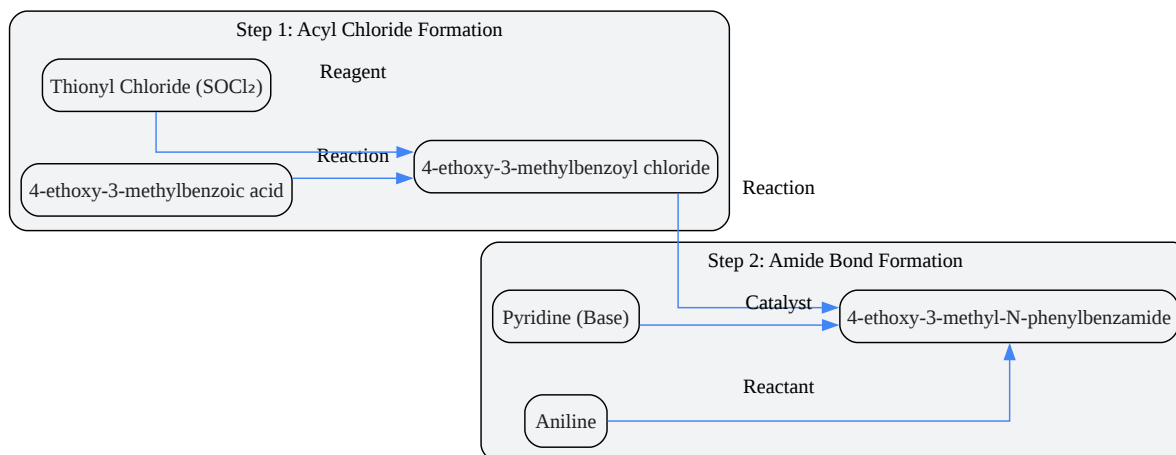
| Property | Value | Source |
|------------------------------|--------------|------------|
| Molecular Formula | C16H17NO2 | Calculated |
| Molecular Weight | 255.31 g/mol | Calculated |
| XlogP | 3.5 | Predicted |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 2 | Calculated |
| Rotatable Bond Count | 4 | Calculated |

Synthesis of 4-ethoxy-3-methyl-N-phenylbenzamide

The synthesis of N-aryl benzamides can be achieved through several established methods, most commonly involving the formation of an amide bond between a carboxylic acid derivative and an amine.[2] A reliable and widely used approach is the reaction of an acyl chloride with an amine. This method is generally high-yielding and proceeds under mild conditions.

Synthetic Pathway Overview

The synthesis of **4-ethoxy-3-methyl-N-phenylbenzamide** can be efficiently accomplished in a two-step process starting from 4-ethoxy-3-methylbenzoic acid. The first step involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-ethoxy-3-methylbenzoyl chloride is then reacted with aniline in the presence of a base to yield the final product.



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Caption: Synthetic workflow for **4-ethoxy-3-methyl-N-phenylbenzamide**.

Detailed Experimental Protocol

Step 1: Synthesis of 4-ethoxy-3-methylbenzoyl chloride

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethoxy-3-methylbenzoic acid (1 equivalent).
- **Addition of Thionyl Chloride:** Add thionyl chloride (2-3 equivalents) to the flask. A few drops of dimethylformamide (DMF) can be added as a catalyst.
- **Reaction:** Gently heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

- **Work-up:** After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-ethoxy-3-methylbenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of **4-ethoxy-3-methyl-N-phenylbenzamide**

- **Reaction Setup:** In a separate flask, dissolve aniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base like pyridine or triethylamine (1.1 equivalents) to the solution.
- **Addition of Acyl Chloride:** Cool the aniline solution in an ice bath. Slowly add the crude 4-ethoxy-3-methylbenzoyl chloride (1 equivalent) dissolved in the same solvent to the cooled solution with vigorous stirring.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove excess aniline and base), saturated sodium bicarbonate solution (to remove any unreacted acid chloride), and brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification of **4-ethoxy-3-methyl-N-phenylbenzamide**

The crude product obtained from the synthesis typically contains unreacted starting materials and by-products. Purification is essential to obtain the compound in high purity.

Recrystallization and column chromatography are the most common techniques for purifying solid organic compounds.^{[3][4][5][6][7][8]}

Recrystallization

Recrystallization is a technique used to purify solids based on differences in their solubility in a particular solvent at different temperatures.^{[6][8]}

Protocol:

- **Solvent Selection:** Choose a suitable solvent or solvent system in which **4-ethoxy-3-methyl-N-phenylbenzamide** is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization of benzamides include ethanol, methanol, ethyl acetate, or mixtures of these with water or hexane.
- **Dissolution:** Dissolve the crude product in the minimum amount of the hot solvent.
- **Decolorization (if necessary):** If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
- **Hot Filtration:** Quickly filter the hot solution by gravity to remove any insoluble impurities and the activated charcoal.
- **Crystallization:** Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- **Isolation and Drying:** Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

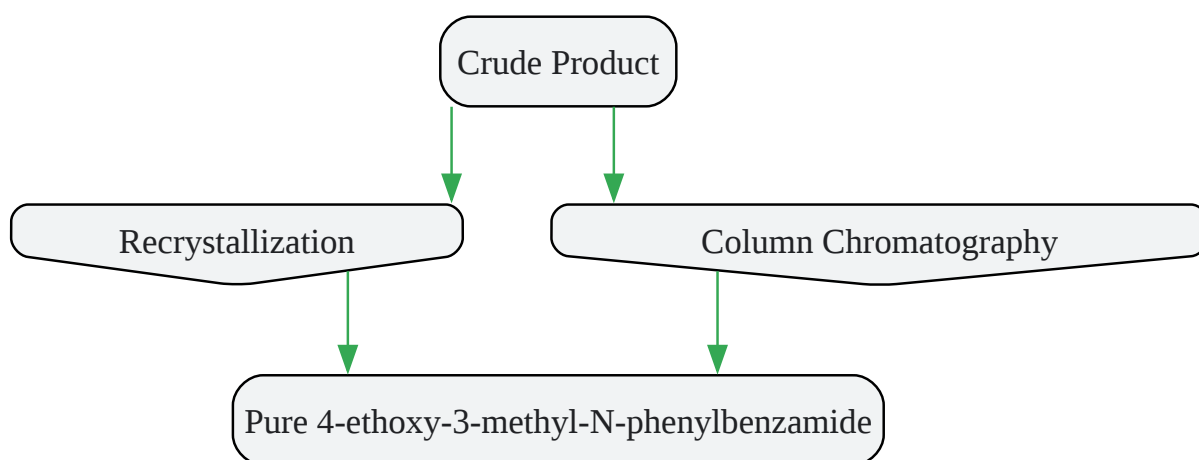
Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase.^{[9][10][11][12]}

Protocol:

- **Stationary Phase and Mobile Phase Selection:** For a moderately polar compound like **4-ethoxy-3-methyl-N-phenylbenzamide**, silica gel is a suitable stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent system is determined by TLC analysis.
- **Column Packing:** Prepare a chromatography column by packing it with a slurry of silica gel in the chosen mobile phase.

- **Sample Loading:** Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.
- **Elution:** Elute the column with the mobile phase, collecting fractions in separate test tubes.
- **Fraction Analysis:** Analyze the collected fractions by TLC to identify those containing the pure product.
- **Isolation:** Combine the pure fractions and evaporate the solvent to obtain the purified **4-ethoxy-3-methyl-N-phenylbenzamide**.



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Caption: Purification workflow for the synthesized compound.

Characterization and Structural Elucidation

Once purified, the identity and purity of **4-ethoxy-3-methyl-N-phenylbenzamide** must be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules.[1] Both ^1H and ^{13}C NMR are crucial for confirming the connectivity of atoms.[1]

- ^1H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the ethoxy group protons, the methyl group protons, and the amide proton. The chemical

shifts, integration values, and coupling patterns will confirm the structure.

- ^{13}C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group.

Expected ^1H NMR Chemical Shifts (in CDCl_3 , estimated):

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
|--|----------------------|--------------|-------------|
| Aromatic (phenyl) | 7.1 - 7.6 | m | 5H |
| Aromatic (benzoyl) | 6.8 - 7.7 | m | 3H |
| Amide (N-H) | ~8.0 | s (broad) | 1H |
| Methylene (-OCH ₂ CH ₃) | ~4.1 | q | 2H |
| Methyl (-CH ₃) | ~2.3 | s | 3H |
| Methyl (-OCH ₂ CH ₃) | ~1.4 | t | 3H |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.^[13] For **4-ethoxy-3-methyl-N-phenylbenzamide**, electron ionization (EI) or electrospray ionization (ESI) can be used.

- Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of the compound ($m/z = 255.31$).
- Fragmentation Pattern: Characteristic fragmentation patterns for benzanilides include the formation of the benzoyl cation and subsequent loss of carbon monoxide to form the phenyl cation.^{[13][14]}

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm ⁻¹) |
|-------------------------|--------------------------------|
| N-H stretch (amide) | 3300 - 3500 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=O stretch (amide) | 1630 - 1680 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-N stretch (amide) | 1210 - 1340 |
| C-O stretch (ether) | 1000 - 1300 |

Conclusion

This technical guide has provided a comprehensive overview of **4-ethoxy-3-methyl-N-phenylbenzamide**, including its structure, synthesis, purification, and characterization. The detailed protocols and theoretical explanations serve as a valuable resource for researchers working with this and similar benzamide derivatives. The systematic application of these methodologies is crucial for ensuring the synthesis of high-purity material, which is a prerequisite for any further biological or material science investigations.

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